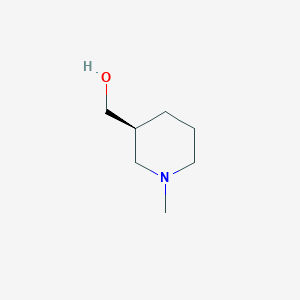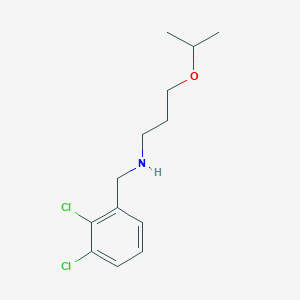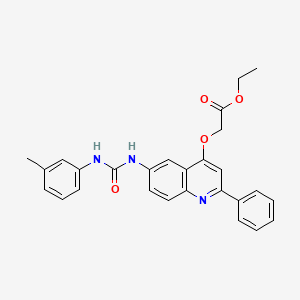![molecular formula C17H12N4OS3 B2960052 N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 890951-63-0](/img/structure/B2960052.png)
N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a useful research compound. Its molecular formula is C17H12N4OS3 and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities of Benzothiazole Derivatives
Antimicrobial and Anticancer Properties
Research on Schiff bases derived from 1,3,4-thiadiazole compounds, which share structural similarities with benzothiazole derivatives, has demonstrated significant biological activities. These compounds have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against certain strains of bacteria. Moreover, some derivatives exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy applications (Gür et al., 2020).
Photodynamic Therapy
A study on zinc phthalocyanine derivatives with substituted benzothiazole groups reported that these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for Type II photosensitizers used in photodynamic therapy for cancer treatment, highlighting the potential therapeutic applications of benzothiazole derivatives in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant and Neuroprotective Effects
The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides have revealed compounds with promising anticonvulsant and neuroprotective effects. One particular derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, was identified as highly effective in seizure models and exhibited neuroprotective activity by modulating oxidative stress markers (Hassan, Khan, & Amir, 2012).
Mechanism of Action
- Thiophene-containing compounds, like the one you’ve described, have been studied for their therapeutic properties. For instance, some thiophene derivatives act as anti-inflammatory agents, serotonin antagonists, and inhibitors of kinases .
- Investigating related compounds with similar structures can provide clues. For example, some thiophene derivatives inhibit matrix metalloproteinases (MMPs) and kinases, which are involved in cancer progression .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated for inhibition efficacy against aldose reductase . Aldose reductase is a molecular target involved in various inflammatory diseases, including sepsis . The compound’s interaction with aldose reductase could potentially influence the course of these diseases.
Cellular Effects
N-(5-methoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine influences cell function by interacting with various cellular processes. It has been shown to have good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. For instance, it inhibits aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . Molecular docking simulations have revealed the binding mode of the compound at the active site of human aldose reductase .
Metabolic Pathways
The compound is likely involved in various metabolic pathways due to its interaction with enzymes like aldose reductase
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS3/c1-8-18-14-13(23-8)6-4-10-15(14)25-17(19-10)21-16-20-11-7-9(22-2)3-5-12(11)24-16/h3-7H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJQVQZDBSOQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=CC(=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)](/img/no-structure.png)
![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)
![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2959977.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2959980.png)
![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2959986.png)
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)
![3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959991.png)